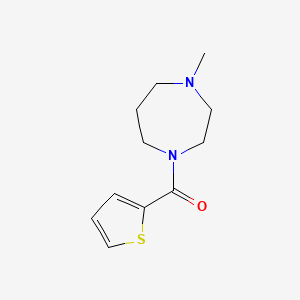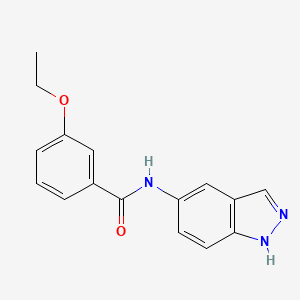
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane, also known as MTCD, is a synthetic compound that belongs to the diazepane family. MTCD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been extensively studied in various scientific fields due to its potential applications. In medicinal chemistry, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and anxiety. In pharmacology, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been studied for its effects on the central nervous system, and it has been shown to have anxiolytic and sedative properties. In neuroscience, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been used as a tool to study the role of GABAergic neurotransmission in the brain.
作用機序
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane produces anxiolytic and sedative effects. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have anticonvulsant properties, possibly due to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are mediated by the enhancement of GABAergic neurotransmission in the brain. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.
実験室実験の利点と制限
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and low toxicity profile. However, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane is a synthetic compound that requires specialized equipment and expertise for synthesis, which may limit its availability for some researchers. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in animal experiments may raise ethical concerns due to its potential effects on behavior and cognition.
将来の方向性
There are several future directions for research on 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane. One possible direction is the development of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane analogs with improved pharmacological properties. Another direction is the investigation of the effects of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane on different subtypes of GABA-A receptors, which may provide insights into its mechanism of action. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in combination with other drugs may have synergistic effects, which could lead to the development of novel therapeutics for various diseases.
合成法
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction between 1-methyl-1,4-diazepane and thiophene-2-carboxylic acid chloride. Another method involves the reaction between 1-methyl-1,4-diazepane and 2-thiophenecarboxaldehyde, followed by the treatment with acetic anhydride. These methods have been optimized to produce high yields of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane with high purity.
特性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-5-3-6-13(8-7-12)11(14)10-4-2-9-15-10/h2,4,9H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQINWQOJOKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)
![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)
![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
